Cas no 1344063-40-6 (1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane)

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is a structurally unique heterocyclic compound featuring a spirocyclic core combined with a methylpiperazine moiety. This molecular architecture imparts versatility in pharmaceutical and chemical applications, particularly as a building block for drug discovery. The presence of both spirocyclic and piperazine components enhances its potential as a scaffold for modulating biological activity, offering opportunities for fine-tuning physicochemical properties such as solubility and bioavailability. Its rigid spirocyclic framework may contribute to improved metabolic stability, while the methylpiperazine group provides a handle for further functionalization. This compound is of interest in medicinal chemistry for the development of novel therapeutic agents, particularly in CNS-targeted research.
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane structure
1344063-40-6 structure
商品名:1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
CAS番号:1344063-40-6
MF:C13H25N3
メガワット:223.357702970505
CID:4786509
PubChem ID:64069618

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane 化学的及び物理的性質

名前と識別子

    • 1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
    • 1-((4-Methylpiperazin-1-yl)methyl)-6-azaspiro[2.5]octane
    • 1344063-40-6
    • 2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
    • AKOS013386538
    • EN300-120722
    • CHEMBL4531592
    • 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
    • インチ: 1S/C13H25N3/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13/h12,14H,2-11H2,1H3
    • InChIKey: MCJVAKMTQNNUDK-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN(C)CC1)CC1CC21CCNCC2

計算された属性

  • せいみつぶんしりょう: 223.204847810g/mol
  • どういたいしつりょう: 223.204847810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 18.5

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120722-0.25g
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
0.25g
$735.0 2023-05-26
TRC
M325563-2.5mg
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
2.5mg
$ 70.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9469-5G
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6 95%
5g
¥ 19,522.00 2023-04-05
Enamine
EN300-120722-100mg
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
100mg
$515.0 2023-10-02
Enamine
EN300-120722-50mg
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
50mg
$344.0 2023-10-02
Enamine
EN300-120722-250mg
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
250mg
$735.0 2023-10-02
Enamine
EN300-120722-10000mg
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
10000mg
$6390.0 2023-10-02
Enamine
EN300-120722-0.5g
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
0.5g
$1158.0 2023-05-26
Enamine
EN300-120722-5.0g
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
5g
$4309.0 2023-05-26
Enamine
EN300-120722-0.1g
1-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
1344063-40-6
0.1g
$515.0 2023-05-26

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane 関連文献

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octaneに関する追加情報

Introduction to 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane (CAS No. 1344063-40-6)

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, identified by its CAS number 1344063-40-6, is a compound of significant interest in the field of pharmaceutical chemistry. This spirocyclic amine derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound belongs to a class of molecules that exhibit intriguing biological activities, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane consists of a spirocyclic framework composed of an eight-membered ring that is linked to a nitrogen-containing heterocycle. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its biological interactions. The presence of a methylpiperazine moiety further enhances its pharmacological potential by introducing a flexible and bioactive amine group.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards various biological targets. Studies have shown that such molecules can effectively interact with enzymes and receptors, leading to potential therapeutic effects. The 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane structure, with its unique spirocyclic core, positions it as a promising scaffold for designing novel pharmacological agents.

One of the key aspects that make this compound noteworthy is its potential role in the development of central nervous system (CNS) therapeutics. The methylpiperazine group is known to be a common pharmacophore in drugs targeting neurological disorders, including depression, anxiety, and schizophrenia. By incorporating this moiety into the spirocyclic framework, researchers aim to leverage its known bioactivity while exploring new chemical space for improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. This approach has been particularly useful in identifying novel derivatives of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane that may exhibit enhanced properties. Through molecular docking simulations and virtual screening, scientists have been able to predict the binding modes of these compounds with target proteins, providing insights into their mechanism of action.

The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. However, recent methodologies have demonstrated effective strategies for constructing such complex structures, paving the way for scalable production.

In addition to its potential in CNS drug development, 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane has also shown promise in other therapeutic areas. For instance, its structural features make it a suitable candidate for designing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The ability of the spirocyclic core to interact with multiple binding sites on target enzymes suggests broad applicability across different drug targets.

The pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes and eliminates drugs is essential for optimizing therapeutic efficacy and minimizing adverse effects. Preliminary studies have indicated that 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane exhibits favorable metabolic stability, which could enhance its bioavailability and prolong its duration of action.

Ongoing research aims to further elucidate the biological activity of 1-(4-Methylpiperazin–1–yl)methy–l–6–azaspiro[2–5]octane. By employing both in vitro and in vivo models, scientists are exploring its potential as a lead compound for drug development. These studies not only contribute to our understanding of the compound's mechanism but also provide valuable data for designing next-generation therapeutics.

The integration of interdisciplinary approaches, combining organic chemistry, medicinal chemistry, and computational biology, has been instrumental in advancing the study of this compound. Such collaborative efforts are essential for translating basic research into tangible therapeutic outcomes.

In conclusion, 1-(4-Methyl-piperazin–1–yl)-methyl–6–aza-spiro[2–5]oc-ta-ne (CAS No. 1344063–40–6) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a valuable scaffold for developing novel drugs targeting various diseases. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to make meaningful contributions to the field of medicinal chemistry.

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